Cas no 208655-12-3 (1,3-Propanediamine, 1-phenyl-, (1S)-)

1,3-Propanediamine, 1-phenyl-, (1S)- structure
208655-12-3 structure
商品名:1,3-Propanediamine, 1-phenyl-, (1S)-
CAS番号:208655-12-3
MF:C9H14N2
メガワット:150.220861911774
MDL:MFCD20701140
CID:3903912
PubChem ID:54194979

1,3-Propanediamine, 1-phenyl-, (1S)- 化学的及び物理的性質

名前と識別子

    • 1,3-Propanediamine, 1-phenyl-, (1S)-
    • (1S)-1-PHENYLPROPANE-1,3-DIAMINE
    • (S)-1-phenylpropane-1,3-diamine
    • PLDPCRJUQLPMNU-VIFPVBQESA-N
    • (S)-1-phenyl-1,3-propanediamine
    • N14729
    • SCHEMBL4672537
    • 208655-12-3
    • MDL: MFCD20701140
    • インチ: 1S/C9H14N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m0/s1
    • InChIKey: PLDPCRJUQLPMNU-VIFPVBQESA-N
    • ほほえんだ: [C@H](C1=CC=CC=C1)(N)CCN

計算された属性

  • せいみつぶんしりょう: 150.115698455g/mol
  • どういたいしつりょう: 150.115698455g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 97.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

1,3-Propanediamine, 1-phenyl-, (1S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00850896-1g
(1S)-1-phenylpropane-1,3-diamine
208655-12-3 95%
1g
¥3255.0 2024-04-17
AstaTech
N14729-0.25/G
(1S)-1-PHENYLPROPANE-1,3-DIAMINE
208655-12-3 95%
0.25g
$998 2023-09-19

1,3-Propanediamine, 1-phenyl-, (1S)- 関連文献

1,3-Propanediamine, 1-phenyl-, (1S)-に関する追加情報

1,3-Propanediamine, 1-phenyl-, (1S)-: A Comprehensive Overview

1,3-Propanediamine, 1-phenyl-, (1S)-, also known by its CAS number 208655-12-3, is a versatile organic compound with significant applications in various fields. This compound is a derivative of propanediamine, characterized by the presence of a phenyl group attached to the nitrogen atom at position 1. The (1S) designation indicates the stereochemistry of the molecule, specifying that the phenyl group is on the left side when viewed from the nitrogen atom. This stereochemical feature plays a crucial role in determining the compound's properties and reactivity.

The synthesis of 1,3-Propanediamine, 1-phenyl-, (1S)- involves several methods, including the reduction of nitriles or imines. Recent advancements in catalytic asymmetric synthesis have enabled the production of this compound with high enantiomeric excess, making it highly valuable for pharmaceutical applications. The compound's ability to form stable amides and ureas has further enhanced its utility in drug design and development.

In terms of chemical properties, 1,3-Propanediamine, 1-phenyl-, (1S)- exhibits strong nucleophilic behavior due to the presence of two amine groups. This makes it an excellent candidate for various nucleophilic substitution reactions. Recent studies have highlighted its potential as a building block for constructing complex molecules with intricate architectures. For instance, researchers have utilized this compound to synthesize bioactive molecules targeting cancer and neurodegenerative diseases.

The physical properties of 208655-12-3 include a melting point of approximately 95°C and a boiling point around 200°C under standard conditions. Its solubility in water is moderate, but it dissolves readily in organic solvents such as ethanol and dichloromethane. These properties make it suitable for use in both aqueous and organic reaction media.

1,3-Propanediamine, 1-phenyl-, (1S)- has found extensive applications in the field of materials science. It serves as a precursor for synthesizing high-performance polymers and polyamides. Recent research has demonstrated its role in creating self-healing materials and stimuli-responsive polymers, which have potential applications in advanced textiles and biomedical devices.

In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs. Its ability to form stable bonds with carboxylic acids and other functional groups makes it ideal for constructing peptide-based drugs. For example, it has been employed in the development of peptide vaccines against infectious diseases.

The environmental impact of 208655-12-3 has also been a subject of recent studies. Research indicates that it biodegrades efficiently under aerobic conditions, making it an eco-friendly choice for industrial applications. However, its potential toxicity to aquatic life necessitates careful handling during manufacturing processes.

In conclusion, 1,3-Propanediamine, 1-phenyl-, (1S)-, with its unique chemical structure and versatile properties, continues to be a valuable compound across multiple disciplines. Ongoing research into its synthesis methods and applications promises to unlock even more potential uses in the near future.

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